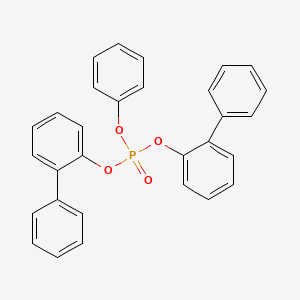

Bis(2-biphenylyl) phenyl phosphate

Description

Properties

CAS No. |

597-79-5 |

|---|---|

Molecular Formula |

C30H23O4P |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

phenyl bis(2-phenylphenyl) phosphate |

InChI |

InChI=1S/C30H23O4P/c31-35(32-26-18-8-3-9-19-26,33-29-22-12-10-20-27(29)24-14-4-1-5-15-24)34-30-23-13-11-21-28(30)25-16-6-2-7-17-25/h1-23H |

InChI Key |

UITVEXLFGCDJCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Bis(2-biphenylyl) Phenyl Phosphate and Analogous Compounds

Hydrolysis Behavior

Table 2: Hydrolysis Kinetics and Activation Parameters

Key Findings:

- CPP undergoes hydrolysis via pseudo-first-order kinetics, with rate constants increasing at alkaline pH (e.g., 1.2 × 10⁻⁴ s⁻¹ at pH 10 and 80°C) . Activation parameters (ΔH‡ = 78.5 kJ/mol, ΔS‡ = −120 J/mol·K) suggest a dissociative mechanism .

- Its environmental persistence aligns with its detection in indoor dust .

Environmental and Toxicological Profiles

- This compound : Detected in indoor dust at concentrations <1 µg/g; exposure via dust ingestion is 3–4 orders of magnitude below U.S. EPA reference doses .

Q & A

Basic: What are the standard synthetic routes for Bis(2-biphenylyl) phenyl phosphate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves esterification of phosphoryl chloride with biphenylphenol derivatives under controlled conditions. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance reaction efficiency, as seen in analogous aryl phosphate syntheses .

- Temperature control : Maintain temperatures between 80–120°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity. Monitor purity via HPLC (≥95% threshold) and confirm structure with ¹H/³¹P NMR and mass spectrometry .

Advanced: How can researchers resolve contradictions in reported ecotoxicological data for organophosphate flame retardants?

Answer:

Contradictions (e.g., conflicting aquatic toxicity classifications) arise from variability in test organisms, exposure durations, and metabolite interactions. Mitigation strategies include:

- Standardized assays : Adhere to OECD guidelines (e.g., Test No. 201/202) for consistency .

- Metabolite profiling : Use LC-QTOF-MS to identify degradation products that may contribute to toxicity discrepancies .

- Meta-analysis : Cross-reference data from EPA ToxCast, PubChem, and regulatory databases to identify outliers or methodological biases .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR confirms phosphate ester formation (δ = -2 to -5 ppm), while ¹H/¹³C NMR verifies aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M+H]⁺) and fragments to validate structure .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; GC-MS assesses volatile impurities .

Advanced: What strategies are effective in studying the thermal degradation mechanisms of aryl phosphate esters?

Answer:

- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds .

- Pyrolysis-GC/MS : Analyze gaseous degradation products (e.g., biphenyl derivatives, PO• radicals) to propose mechanistic pathways .

- Accelerated aging studies : Expose samples to UV/humidity cycles and monitor structural changes via FTIR (e.g., P=O bond cleavage) .

Basic: How can researchers ensure accurate quantification of this compound in environmental matrices?

Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water/soil extracts .

- Internal standards : Use deuterated analogs (e.g., Bis(2-biphenylyl-d₁₀) phenyl phosphate) to correct for matrix effects in LC-MS/MS .

- Calibration curves : Validate linearity (R² > 0.995) across expected concentration ranges (0.1–100 ppb) .

Advanced: What computational approaches predict the environmental fate and metabolite pathways of substituted phenyl phosphates?

Answer:

- QSAR models : Predict biodegradation half-lives using software like EPI Suite, leveraging logP and molecular connectivity indices .

- Molecular docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify likely oxidation sites .

- Fugacity modeling : Use Level III models to estimate partitioning across air/water/soil compartments based on Henry’s law constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.